ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the aromatic ring.
Coupling reactions: The final step involves coupling the triazole derivative with ethyl 3-aminobenzoate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and triazole ring play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: This compound shares structural similarities but differs in the substituents on the aromatic ring.
Difluoromethylated Compounds: Compounds with difluoromethyl groups often exhibit unique chemical and biological properties due to the presence of the difluoromethyl group.
Uniqueness
Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to the combination of its difluoromethoxy group and triazole ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18F2N4O4 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 3-[[1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H18F2N4O4/c1-3-29-19(28)13-5-4-6-14(11-13)24-18(27)17-23-12(2)26(25-17)15-7-9-16(10-8-15)30-20(21)22/h4-11,20H,3H2,1-2H3,(H,24,27) |
InChI Key |
OLLLGYSJCWYDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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